[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Overview
Description
“[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone” is a chemical compound with the molecular formula C18H12F3NOS . It is also known by its synonyms VCP171 and VPC171 . The compound has a molecular weight of 347.4 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2
. The Canonical SMILES is C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 347.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 3 . The Exact Mass is 347.05916967 g/mol and the Monoisotopic Mass is also 347.05916967 g/mol . The Topological Polar Surface Area is 71.3 Ų . The Heavy Atom Count is 24 .Scientific Research Applications
Anti-Tumor Activity
Compounds related to 2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl-phenylmethanone have shown promise in anti-tumor research. A study by Hayakawa et al. (2004) identified (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone as a cytotoxic agent with selective action against tumorigenic cell lines. The molecular structure of this compound, with bioisosteric substructures similar to another derivative, was synthesized and studied for its anti-tumor properties, revealing unique structure-activity relationships (Hayakawa et al., 2004).
Spectral Characterization and Antibacterial Activity
Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and studied their spectral characteristics using various techniques. The study also performed molecular docking to understand the antibacterial activity of these compounds, highlighting their potential in antimicrobial applications (Shahana & Yardily, 2020).
Synthesis and Crystal Structures
Kaur et al. (2015) focused on the synthesis and characterization of Schiff base derivatives of similar compounds, including detailed NMR, single-crystal X-ray diffraction, and density functional theory geometry optimization. This study aids in understanding the molecular structures and potential applications of such compounds in various fields, including materials science (Kaur et al., 2015).
Effects on Adenosine A1 Receptor
Bruns et al. (1990) investigated the structure-activity relationships of 2-amino-3-benzoylthiophenes, finding that certain derivatives enhanced adenosine A1 agonist binding. This research is crucial for understanding how these compounds interact with cellular receptors and can inform future drug development (Bruns et al., 1990).
Solvatochromism and Crystallochromism
El-Sayed et al. (2003) explored the solvatochromism, crystallochromism, and solid-state structures of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings. Their research contributes to the understanding of molecular interactions in various environments, which is vital for the development of new materials and drugs (El-Sayed et al., 2003).
properties
IUPAC Name |
[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHLVOBHWXLIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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